Diethylstilbestrol

estrogen receptor pharmacology ligand binding assay nuclear receptor affinity

Sourcing Diethylstilbestrol (DES, CAS 6898-97-1) for receptor pharmacology or endocrine disruption research? This synthetic stilbene estrogen demonstrates 2–3× higher nuclear estrogen receptor binding affinity than estradiol, enabling lower ligand concentrations and superior signal-to-noise in receptor occupancy experiments. Its unique susceptibility to serum albumin modulation (75–80% RBA reduction) makes it an ideal model probe for studying ligand-receptor interference mechanisms. As the active moiety of the clinically established prodrug fosfestrol, DES also serves as a reference for tissue-selective estrogen delivery strategies. Procure high-purity DES to ensure reproducible, publication-grade data.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 6898-97-1
Cat. No. B048678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol
CAS6898-97-1
Synonyms4,4’-(3-Hexen-3,4-ylene)diphenol;  α,β-Diethyl-4,4’-dihydroxystilbene-d4;  3,4-Bis(4-hydroxyphenyl)3-hexene-d4;  3,4-Bis(4’-hydroxyphenyl)-3-hexene-d4;  4,4’-(1,2-Diethyl-1,2-ethenediyl)bisphenol; 
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
InChIKeyRGLYKWWBQGJZGM-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.
SOL @ 25 °C IN 95% ETHANOL (1 IN 5);  SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3);  SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES
In water, 12 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Diethylstilbestrol (CAS 6898-97-1): Nonsteroidal Estrogen with Nuclear Receptor Binding Affinity Superior to Estradiol


Diethylstilbestrol (DES; CAS 6898-97-1) is a synthetic nonsteroidal estrogen belonging to the stilbene class [1]. Structurally, DES adopts a conformation in solution that mimics the estradiol A-ring, allowing either phenol ring to successfully engage the estrogen receptor binding pocket [2]. Pharmacologically, DES exhibits high protein binding (>95%) and undergoes metabolic hydroxylation and glucuronidation with an elimination half-life of approximately 24 hours [3]. This compound serves as the active moiety for the prodrug fosfestrol (diethylstilbestrol diphosphate) [4].

Why Estrogen Receptor Ligands Cannot Substitute for Diethylstilbestrol in Receptor Binding or Cell-Based Assays


Within-class substitution among estrogenic compounds is scientifically inadvisable due to fundamental differences in receptor binding affinity, subcellular compartmentalization, and serum protein interference. Diethylstilbestrol (DES) demonstrates nuclear estrogen receptor binding affinity that is two- to threefold greater than that of the endogenous ligand estradiol (E2) [1]. Critically, DES exhibits a pronounced differential in relative binding affinity between cytosolic and nuclear receptor preparations (RBA 46 vs. 380 relative to E2 = 100), a behavior not observed with estrone, estriol, or enclomiphene [2]. Furthermore, DES binding to nuclear receptor is significantly modulated by serum albumin, with RBA decreasing from >200 to 43-52 in the presence of rat or human serum—whereas the IC50 of estradiol remains unchanged under identical conditions [3]. These quantitative differences in receptor pharmacology preclude simple substitution with other estrogenic ligands.

Quantitative Differentiation of Diethylstilbestrol from Estradiol and Synthetic Analogs: A Procurement Evidence Guide


DES Nuclear Estrogen Receptor Binding Affinity: 2- to 3-Fold Superior to Estradiol

In direct head-to-head competition assays using rat uterine nuclear fractions, tritium-labeled diethylstilbestrol (DES) exhibited a relative binding affinity (RBA) two- to threefold greater than that of 17β-estradiol for the nuclear estrogen receptor [1]. The quantitative superiority of DES is further substantiated by an RBA of 380 ± 42 relative to estradiol (set at 100) in hamster uterine nuclear receptor preparations [2].

estrogen receptor pharmacology ligand binding assay nuclear receptor affinity

MCF-7 Cell Proliferation Potency: DES Demonstrates 1.1- to 2.5-Fold Higher Potency than Estradiol

In a comparative evaluation of estrogenic potencies across multiple in vitro platforms, diethylstilbestrol (DES) exhibited EC50-based potency 1.1-fold (YES assay) to 2.5-fold (MCF-7 E-Screen) higher than that of 17β-estradiol [1]. The same study found that ethynylestradiol (EE2) was slightly less potent than E2 in the YES assay (0.7×) but nearly twice as potent (1.9×) in the MCF-7 assay, establishing a distinct potency rank order among synthetic and natural estrogens [1].

E-Screen assay MCF-7 proliferation estrogenic potency

Serum Albumin Modulates DES Nuclear Receptor Binding While Sparing Estradiol Binding

A unique pharmacological property distinguishing diethylstilbestrol (DES) from estradiol is its differential susceptibility to serum albumin modulation. In the presence of rat serum, the relative binding affinity (RBA) of DES to nuclear estrogen receptor decreased to 43 ± 1 (from >200 in serum-free conditions), and to 52 ± 7 in the presence of human serum [1]. In contrast, the IC50 of estradiol remained unchanged in the presence of either rat serum or albumin under identical experimental conditions [1]. Purified human serum albumin mimicked this effect, and dilution of human serum produced a progressive increase in DES RBA approaching serum-free values [1].

serum protein interference albumin binding receptor pharmacology

Hexestrol Demonstrates Lower Clinical Toxicity than DES at Equivalent Therapeutic Efficacy

In a clinical assay comparing three synthetic estrogens using menopausal symptom relief as the therapeutic endpoint, diethylstilbestrol (DES) at 1 mg daily provided efficacy equivalent to hexestrol at 2.5-5 mg daily [1]. However, hexestrol was documented as 'definitely less toxic than diethylstilbestrol,' establishing a differentiation that affects clinical and preclinical selection [1]. This finding demonstrates that while DES achieves equivalent therapeutic effect at lower milligram doses, hexestrol offers a superior safety profile.

therapeutic index toxicity comparison menopausal therapy

Fosfestrol (DES Diphosphate) Enables Targeted Intracellular Activation Unavailable with Parent DES

Fosfestrol (diethylstilbestrol diphosphate) is an inactive prodrug that is converted to active DES within target cells, providing a pharmacological advantage over direct DES administration [1]. The prodrug remains inactive in serum, thereby reducing systemic side effects, and achieves higher local concentrations of active DES at the target site than would be attainable with equivalent doses of the parent compound [2]. This intracellular activation mechanism also supports long-term infusion protocols due to the short half-life of fosfestrol metabolites [2].

prodrug activation targeted delivery prostate cancer therapy

Evidence-Based Research Applications for Diethylstilbestrol Procurement


Nuclear Estrogen Receptor Binding Studies Requiring Affinity Superior to Endogenous Ligand

Investigators conducting competitive binding assays with uterine nuclear estrogen receptor preparations benefit from DES's 2- to 3-fold higher relative binding affinity compared to estradiol, enabling lower ligand concentrations and improved signal-to-noise ratios in receptor occupancy experiments [1]. This application is particularly relevant when the endogenous ligand estradiol provides insufficient binding signal strength or when distinguishing nuclear versus cytosolic receptor pharmacology is an experimental objective.

E-Screen and MCF-7 Cell Proliferation Assays for Estrogenic Potency Screening

For high-throughput screening of estrogenic compounds using MCF-7 breast cancer cell proliferation (E-Screen) assays, DES serves as a potent positive control with 2.5-fold higher potency than estradiol, providing a robust reference standard for calibrating assay sensitivity and establishing dynamic range [2]. DES is also suitable for YES assays where its potency (1.1× E2) differs meaningfully from that of ethynylestradiol (0.7× E2), allowing discrimination between synthetic estrogen response profiles.

Serum Protein-Dependent Estrogen Receptor Pharmacology Investigations

Research protocols examining the influence of serum components on ligand-receptor interactions benefit from DES as a model compound due to its unique and well-characterized susceptibility to albumin-mediated binding modulation [3]. Unlike estradiol, whose IC50 remains unaffected by serum albumin, DES exhibits a quantifiable 75-80% reduction in nuclear receptor RBA in serum-containing conditions, making it an ideal probe for studying serum interference mechanisms in estrogen signaling.

Prodrug Development and Targeted Estrogen Delivery System Research

Investigators studying tissue-selective estrogen delivery or developing prodrug strategies should consider fosfestrol (DES diphosphate) as a reference compound, as it is a clinically established prodrug that remains inactive in serum while releasing active DES upon intracellular phosphatase cleavage [4]. This system enables study of targeted estrogen receptor activation with reduced systemic exposure, a property not achievable with parent DES alone and of value in cancer therapeutics research.

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